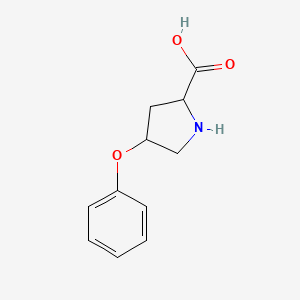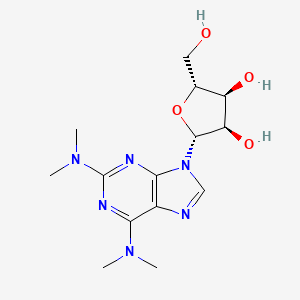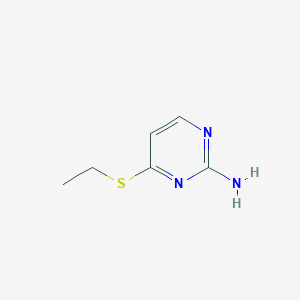![molecular formula C11H13ClOS B13929576 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of propanoyl chloride and contains a phenylmethylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride typically involves the reaction of 2-methylpropanoyl chloride with benzyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction can be represented as follows:
2-Methylpropanoyl chloride+Benzyl mercaptan→2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride involves the reactivity of the acyl chloride group. The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The phenylmethylthio group can also participate in oxidation and reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanoyl chloride: Lacks the phenylmethylthio group.
Benzoyl chloride: Contains a benzoyl group instead of the 2-methyl-2-[(phenylmethyl)thio] group.
2-Methyl-2-phenylpropanoyl chloride: Contains a phenyl group instead of the phenylmethylthio group.
Uniqueness
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is unique due to the presence of both the 2-methylpropanoyl and phenylmethylthio groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and research applications.
Propriétés
Formule moléculaire |
C11H13ClOS |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
2-benzylsulfanyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
HQPDBGWHKDKFKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)Cl)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


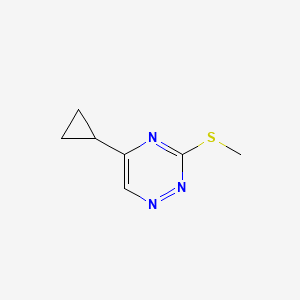
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)



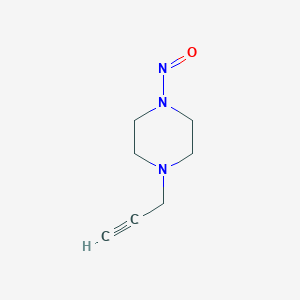
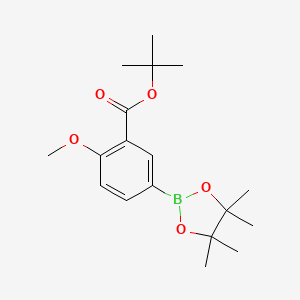
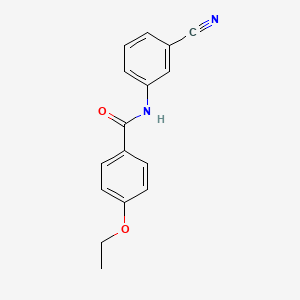
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
